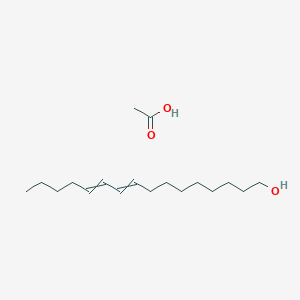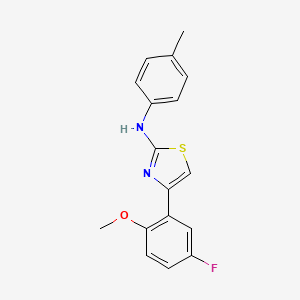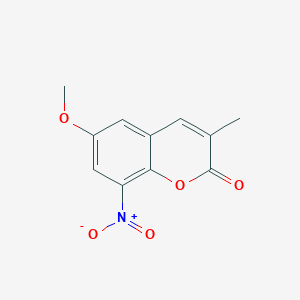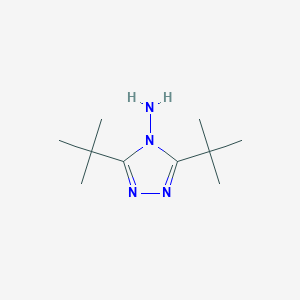
1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-methyl- is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of acylhydrazines with carboxylic acids or their derivatives. For 1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-methyl-, a common synthetic route might include:
Step 1: Preparation of the acylhydrazine intermediate by reacting butylhydrazine with a suitable carboxylic acid derivative.
Step 2: Cyclization of the acylhydrazine intermediate with a carboxylic acid or ester under acidic or basic conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for oxadiazoles often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Oxadiazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted oxadiazoles depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials, such as polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-methyl- depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect.
Chemical Reactions: The oxadiazole ring can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: The parent compound of the oxadiazole family.
3-Phenyl-1,2,4-oxadiazole: A similar compound with a phenyl group instead of a butyl group.
3-Methyl-1,2,4-oxadiazole: A similar compound with a methyl group instead of a butyl group.
Uniqueness
1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl and methyl groups can affect the compound’s lipophilicity, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
62626-30-6 |
|---|---|
Formule moléculaire |
C7H12N2O2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
3-butyl-4-methyl-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C7H12N2O2/c1-3-4-5-6-8-11-7(10)9(6)2/h3-5H2,1-2H3 |
Clé InChI |
BBSCVKDCCXEZNY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NOC(=O)N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Nitro-N~1~,N'~1~-bis{2-[(1,3-thiazol-2-yl)methanesulfinyl]ethyl}ethene-1,1-diamine](/img/structure/B14516921.png)
![Ethyl 4,4-diethoxy-2-[(furan-2-yl)methylidene]-3-oxobutanoate](/img/structure/B14516929.png)
![N~1~-Benzyl-N~2~-[1-(4-chlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14516937.png)

![3-Methyl-3-azaspiro[5.7]tridec-9-ene-2,4-dione](/img/structure/B14516956.png)

![N-[2-(2-Methylprop-2-en-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14516961.png)
![Bicyclo[3.2.2]nonane-3,3-dicarboxylic acid](/img/structure/B14516970.png)
![1,4-Dioxaspiro[4.5]decane-6-propanol](/img/structure/B14516974.png)

